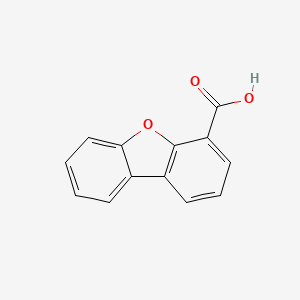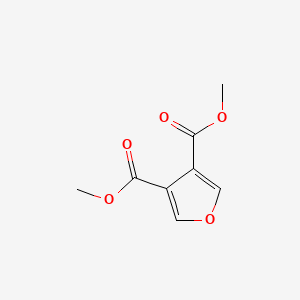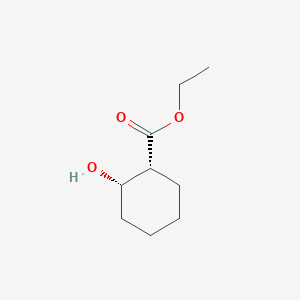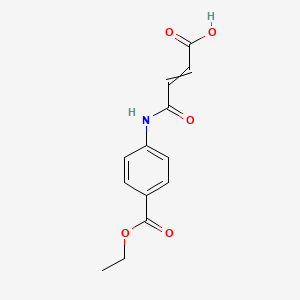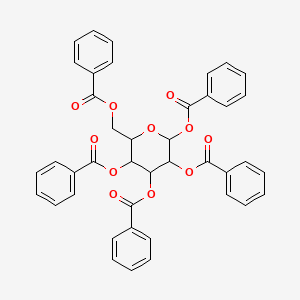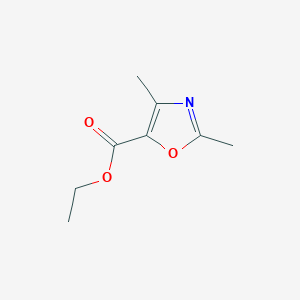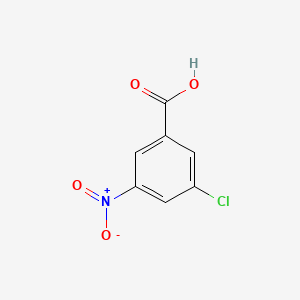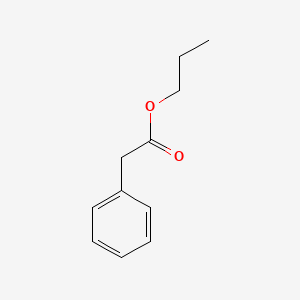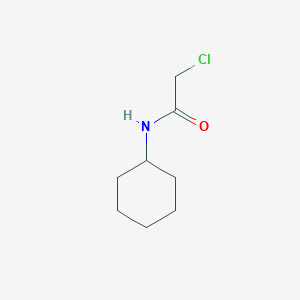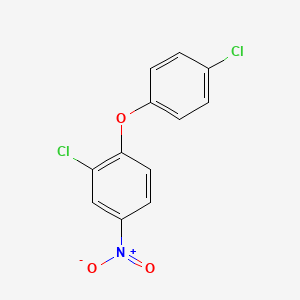
1-(4-chlorophénoxy)-2-chloro-4-nitrobenzène
Vue d'ensemble
Description
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is an organic compound with the molecular formula C12H8Cl2O2 It is characterized by the presence of chloro, chlorophenoxy, and nitro functional groups attached to a benzene ring
Applications De Recherche Scientifique
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene are microbial enzymes involved in the degradation of chlorophenolic compounds . These enzymes, such as extracellular laccase, play a crucial role in the biodegradation of various environmental pollutants .
Mode of Action
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene interacts with its targets by serving as a substrate for these enzymes. For instance, the compound can be oxidized by extracellular laccase, which is a key step in the biodegradation process .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene involve the degradation of chlorophenolic compounds. The compound is metabolized by microorganisms, leading to the breakdown of complex compounds of chlorine with other aromatics . This process aids in the generation of energy and carbon sources for the microorganisms .
Pharmacokinetics
The ADME properties of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene indicate high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of several cytochrome p450 enzymes, which could affect its metabolism .
Result of Action
The molecular and cellular effects of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene’s action primarily involve the degradation of the compound into simpler substances. This degradation process is facilitated by microbial enzymes and results in the generation of energy and carbon sources for the microorganisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene. For instance, the compound’s degradation is more efficient under anaerobic conditions . Additionally, the compound’s stability and action may be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene typically involves the nitration of 2-Chloro-1-(4-chlorophenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 2-Chloro-1-(4-chlorophenoxy)benzene
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the nitration process.
Product: 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems for reagent addition and temperature control can further optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure and temperature conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-Chloro-1-(4-chlorophenoxy)-4-aminobenzene
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(4-chlorophenoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenoxybenzene: Lacks the chloro substituents, affecting its chemical and biological properties.
2-Chloro-4-nitrophenol: Contains a hydroxyl group instead of the chlorophenoxy group, leading to different reactivity and applications.
Uniqueness
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is unique due to the combination of chloro, chlorophenoxy, and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
IUPAC Name |
2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCVXHVOOYCYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177077 | |
| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22544-07-6 | |
| Record name | 2,4′-Dichloro-4-nitrodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22544-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022544076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

